molecular formula C21H26N4O5S B047484 Unii-L2JY6Z298S CAS No. 125279-79-0

Unii-L2JY6Z298S

Cat. No. B047484
CAS RN: 125279-79-0
M. Wt: 446.5 g/mol
InChI Key: QZWUQVSQIFFFKY-IBGZPJMESA-N
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Description

The substance with UNII “L2JY6Z298S” is known as Ersentilide . It is a chemical compound with the formula C21H26N4O5S . The UNII is a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration) .


Molecular Structure Analysis

The molecular structure of a compound can be represented using various notations, including the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI). For Ersentilide, the InChIKey is QZWUQVSQIFFFKY-IBGZPJMESA-N .

properties

IUPAC Name

N-[4-[(2S)-2-hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWUQVSQIFFFKY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OC[C@H](CNCCOC2=CC=C(C=C2)N3C=CN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154721
Record name Ersentilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2S)-2-hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide

CAS RN

125279-79-0
Record name Ersentilide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ersentilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERSENTILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2JY6Z298S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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